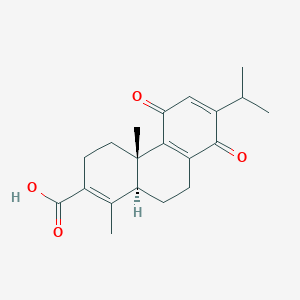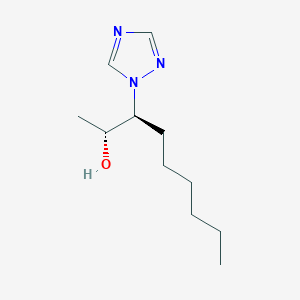
Triptoquinone A
描述
Triptoquinone A is a tricyclic diterpenoid with the molecular formula C20H24O4. This compound is known for its diverse biological activities, including anti-inflammatory and antioxidant properties .
科学研究应用
Triptoquinone A has been extensively studied for its potential therapeutic applications:
Chemistry: It serves as a model compound for studying quinone chemistry and its reactivity.
Biology: this compound is used to investigate cellular processes involving oxidative stress and inflammation.
作用机制
Target of Action
Triptoquinone A, a tricyclic diterpenoid , primarily targets the NLR Family CARD Domain Containing 3 (NLRC3) and Nitric Oxide Synthase (NOS) . NLRC3 is a protein that plays a crucial role in immune system regulation . NOS is an enzyme responsible for producing nitric oxide, a molecule that plays a significant role in many physiological and pathological processes .
Mode of Action
This compound interacts with its targets by inhibiting their functions. It has been shown to diminish NLRC3 expression in chondrocytes, leading to decreased pro-inflammatory cytokine levels and cartilage degradation enzyme expression . Additionally, it inhibits the induction of NOS by endotoxin and interleukin-1 beta, effectively preventing arginine-induced vasorelaxation in vascular smooth muscle .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It impacts the immune system regulation and toll-like receptor signaling pathways . By inhibiting NLRC3 and NOS, it can modulate these pathways, leading to a decrease in inflammation and cartilage degradation .
Pharmacokinetics
It is known that the main component of tripterygium wilfordii, from which this compound is derived, is quickly eliminated . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of NLRC3 and NOS by this compound leads to a decrease in pro-inflammatory cytokine levels and cartilage degradation enzyme expression . This suggests that this compound may impede the progression of diseases like systemic lupus erythematosus (SLE) via the NLRC3 axis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, SLE is associated with epigenetic and environmental factors . .
生化分析
Biochemical Properties
Triptoquinone A has been found to interact with key human iNOS residues involved in inhibitor binding . This interaction plays a significant role in its biochemical reactions. iNOS is a major mediator during inflammatory processes, and its activity mediates inflammation and has been implicated in many diseases .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It has been reported to inhibit endomycin (LPS) or interleukin (IL-1β)-promoted induction of nitric oxide synthase (NOS) in vascular smooth muscle . This inhibition results in the prevention of arginine-induced vascular relaxation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Most notably, it binds to the key human iNOS residues involved in inhibitor binding . This binding interaction is a crucial part of its mechanism of action.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP2C19 and CYP2C9
Transport and Distribution
This compound is predicted to cross the blood-brain barrier passively . Eight of the compounds similar to this compound are predicted to be pumped out by the p-glycoprotein . This suggests that this compound may be transported and distributed within cells and tissues in a similar manner.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Triptoquinone A involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the tricyclic core, followed by oxidation to introduce the quinone functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound is typically achieved through semi-synthetic methods, where natural extracts from Tripterygium wilfordii are chemically modified to produce the desired compound. This approach leverages the natural abundance of precursor molecules in the plant, reducing the need for extensive synthetic steps .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to more oxidized forms, often involving the addition of oxygen atoms.
Reduction: This compound can also be reduced to form hydroquinone derivatives, which have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique biological properties .
相似化合物的比较
Triptoquinone B: Another compound isolated from Tripterygium wilfordii with similar anti-inflammatory properties.
Abietane Diterpenoids: A class of compounds structurally related to Triptoquinone A, known for their diverse biological activities.
Uniqueness: this compound stands out due to its potent inhibition of nitric oxide synthase and its ability to modulate multiple pathways involved in inflammation and oxidative stress. This makes it a promising candidate for developing new therapeutic agents for inflammatory and autoimmune diseases .
属性
IUPAC Name |
(4aS,10aS)-1,4a-dimethyl-5,8-dioxo-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-10(2)14-9-16(21)17-13(18(14)22)5-6-15-11(3)12(19(23)24)7-8-20(15,17)4/h9-10,15H,5-8H2,1-4H3,(H,23,24)/t15-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPFWAJAYGLYHD-YWZLYKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC2(C1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(CC[C@]2([C@H]1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162236 | |
| Record name | Triptoquinone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142950-86-5 | |
| Record name | Triptoquinone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142950-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triptoquinone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142950865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triptoquinone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)




![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)


![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)




